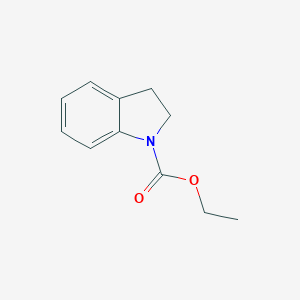
ethyl 2,3-dihydroindole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2,3-dihydroindole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of ethyl 2,3-dihydroindole-1-carboxylate can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by esterification . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
ethyl 2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Synthesis and Research Applications
Ethyl 2,3-dihydroindole-1-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Its synthesis can be achieved through methods such as Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles .
Table 1: Synthesis Methods of this compound
| Synthesis Method | Description |
|---|---|
| Fischer Indole Synthesis | Reaction of hydrazine derivatives with ketones/aldehydes under acidic conditions. |
| Alkylation | N-alkylation using alkyl halides in the presence of bases like potassium carbonate. |
| Acyl Transfer | Reactions with acyl chlorides or anhydrides to form acylated derivatives. |
Biological Applications
The compound has been studied for its potential therapeutic effects against various diseases. Its derivatives have shown promise in anticancer research, with notable cytotoxicity against human cancer cell lines such as colon and prostate cancer .
Table 2: Biological Activities of this compound Derivatives
| Activity Type | Target Disease/Condition | Reference |
|---|---|---|
| Anticancer | Colon Cancer SW620 | |
| Antimicrobial | Various microbial infections | |
| Anti-inflammatory | Inflammatory diseases |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its role as a precursor to biologically active molecules. Research has focused on its derivatives for developing new drugs targeting cancer and inflammatory diseases .
Case Study: Anticancer Properties
Recent studies have synthesized novel derivatives based on this compound that exhibit significant anticancer properties. For example, compounds derived from this scaffold showed effective inhibition against specific cancer cell lines, demonstrating the potential for further drug development .
Industrial Applications
The compound is also utilized in the pharmaceutical industry for the production of various drugs and agrochemicals. Its derivatives are explored for their potential applications in developing new therapeutic agents due to their diverse biological activities .
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cell signaling pathways and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and protein interactions.
Comparison with Similar Compounds
ethyl 2,3-dihydroindole-1-carboxylate can be compared with other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid . While these compounds share a common indole core, their functional groups and biological activities differ. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxylic acid has been studied for its antiviral properties
Properties
CAS No. |
61589-17-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
InChI Key |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















